Cas no 1261997-30-1 (3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid)
3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid
- 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid
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- MDL: MFCD18323170
- Inchi: 1S/C18H21NO4S/c1-12-15(9-6-10-16(12)17(20)21)13-7-5-8-14(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
- InChI Key: TVQRCUITKJVXLQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C2C=CC=C(C(=O)O)C=2C)C=1)(NC(C)(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 546
- XLogP3: 3.4
- Topological Polar Surface Area: 91.8
3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330449-5 g |
3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid, 95%; . |
1261997-30-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330449-5g |
3-(3-t-Butylsulfamoylphenyl)-2-methylbenzoic acid, 95%; . |
1261997-30-1 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid Suppliers
3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
Additional information on 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid
Introduction to 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid (CAS No: 1261997-30-1)
3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid, identified by its CAS number 1261997-30-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a tert-butylsulfamoyl group attached to a phenyl ring and a methylbenzoic acid moiety, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The synthesis and characterization of 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid have been extensively studied to understand its reactivity and potential applications. The introduction of the tert-butylsulfamoyl group enhances the compound's solubility and stability, which are critical factors in pharmaceutical formulations. Additionally, the methylbenzoic acid component provides a hydrophobic anchor that allows for interactions with biological targets, such as enzymes and receptors. These structural attributes make this compound an intriguing subject for exploring novel therapeutic strategies.
In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides have been successfully employed in the development of antibiotics, anti-inflammatory agents, and anticancer drugs. The specific configuration of 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid, with its combination of aromatic rings and sulfonamide functionality, suggests potential applications in modulating various biological pathways. For instance, studies have shown that sulfonamides can interact with enzymes by forming hydrogen bonds and ionic interactions, which can lead to inhibitory effects on target proteins.
The pharmacological properties of 3-[3-(Tert-butylsulfamoyl)phenyl]-2-methylbenzoic acid have been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of certain enzymes involved in metabolic pathways relevant to inflammation and cancer. The presence of the methylbenzoic acid moiety may contribute to its ability to penetrate biological membranes, enhancing its bioavailability. Furthermore, the bulky tert-butylsulfamoyl group could influence the compound's binding affinity by sterically hindering non-specific interactions, thereby improving selectivity.
The synthesis of 3-[3-(Tert-butylsulfamoyl)`phenyl`]-`2-methylbenzoic acid` involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the sulfonamide group typically involves the reaction of a phenol derivative with a sulfonyl chloride in the presence of a base catalyst. Subsequent functionalization with a methyl group on the benzoic acid ring further refines the molecular structure. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound.
In terms of applications, 3-[3-(Tert-butylsulfamoyl`)`phenyl`]-`2-methylbenzoic acid` shows promise in several therapeutic areas. Its sulfonamide core is known to interact with bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This interaction has been exploited in the development of sulfonamide antibiotics that target bacterial growth. Additionally, sulfonamides have been investigated for their anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in prostaglandin synthesis.
The compound's potential as an anticancer agent is also under investigation. Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The structural features of 3-[3-(Tert-butylsulfamoyl`)`phenyl`]-`2-methylbenzoic acid`, including its ability to form stable complexes with metal ions, may further enhance its anticancer activity by generating reactive oxygen species that damage DNA in cancer cells.
The development of novel drug candidates often involves optimizing synthetic routes to improve scalability and cost-effectiveness. For 3-[3-(Tert-butylsulfamoyl`)`phenyl`]-`2-methylbenzoic acid`, efforts have been focused on streamlining synthetic steps while maintaining high chemical purity. Continuous flow chemistry has emerged as a powerful tool for this purpose, allowing for precise control over reaction parameters and reducing waste generation. Such advancements not only enhance efficiency but also align with green chemistry principles by promoting sustainable practices.
In conclusion, 3-[3-(Tert-butylsulfamoyl`)`phenyl`]-`2-methylbenzoic acid` (CAS No: 1261997-30-1) is a structurally complex yet promising compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it suitable for modulating various biological pathways relevant to inflammation, cancer, and bacterial infections. Ongoing research continues to uncover new therapeutic possibilities for this compound, underscoring its importance in modern drug discovery efforts.
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